Glycine, N-(phosphonomethyl)-, potassium salt
Overview
Description
Glycine, N-(phosphonomethyl)-, potassium salt, also known as Glyphosate Potassium Salt, is a compound with the molecular formula C3H7KNO5P . It is used for stable herbicidal compositions .
Synthesis Analysis
Glyphosate, the active ingredient in this compound, was first synthesized in 1950 by H. Martin, a chemist at the Cilag pharmaceutical company in Switzerland . The herbicidal activity of glyphosate was discovered by Monsanto chemist John E. Franz in 1970 . The synthesis of glyphosate involves various methods, including industrial syntheses from glycine and by oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA), and promising “atom-efficient” methods (dealkylation of N-substituted glyphosates) .Scientific Research Applications
Impact on Soil Microbial Activity and Potassium
Glyphosate's influence on soil has been a subject of interest, particularly regarding its effect on microbial activity and soil potassium levels. Research indicates that glyphosate can significantly increase microbial respiration, especially in soils with a history of glyphosate application, without significantly affecting microbial biomass or the exchangeable potassium levels (Lane et al., 2012). This suggests a shift in microbial communities that can degrade glyphosate, though this shift was not detected by the methods used in the study.
Mechanism of Action and Protein Engineering
The mechanism of action of glyphosate is through the inhibition of the plant enzyme enolpyruvyl shikimate-3-phosphate synthase (EPSPS), crucial for the biosynthesis of aromatic amino acids. Protein engineering has been explored to develop glyphosate resistance in plants, allowing for its application without harming crops (Pollegioni et al., 2011).
Environmental Fate and Transport
Glyphosate's environmental fate, particularly its transport and degradation in soil and water, has been extensively investigated. Studies show that glyphosate and its degradate, aminomethylphosphonic acid (AMPA), are frequently detected in surface waters, with their presence and concentration varying across different agricultural basins (Coupe et al., 2012). This highlights the need for monitoring and managing glyphosate application to minimize its environmental footprint.
Ecological Impacts
The ecological impacts of glyphosate, including its effects on non-target species and aquatic environments, have also been a critical area of research. Studies indicate that while glyphosate is designed to have minimal human and environmental toxicity, its widespread use raises concerns regarding its potential to affect aquatic organisms and ecosystems (Annett et al., 2014).
Water Treatment Technologies
Given glyphosate's prevalence in the environment, technologies for treating water contaminated with glyphosate have been reviewed, including biological, physicochemical, and advanced oxidation processes. These technologies aim to remediate aquatic environments polluted with glyphosate, its metabolites, and coadjutants, addressing the challenges posed by its widespread use and detection in water bodies (Espinoza-Montero et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
potassium;2-(phosphonomethylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOPHZNMBKHGAV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCP(=O)(O)O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7KNO5P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034645 | |
Record name | Glycine, N-(phosphonomethyl)- potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39600-42-5 | |
Record name | Glycine, N-(phosphonomethyl)- potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glyphosate-potassium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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